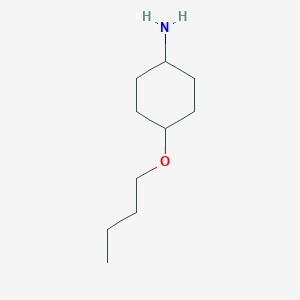
(1R,4r)-4-butoxycyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4r)-4-butoxycyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a butoxy group at the 4-position and an amine group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-4-butoxycyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Introduction of the Butoxy Group: The butoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting cyclohexanol with butyl bromide in the presence of a base such as sodium hydroxide.
Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination, where the ketone group on the cyclohexane ring is converted to an amine using a reducing agent like sodium borohydride in the presence of an amine source.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4r)-4-butoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), butyl bromide (C₄H₉Br)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted cyclohexane derivatives
Applications De Recherche Scientifique
(1R,4r)-4-butoxycyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,4r)-4-butoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid: This compound has a similar cyclohexane structure but with different functional groups, leading to distinct chemical properties and applications.
(1R,4R)-4-(3,3-dimethylureido)cyclohexylacetic acid: Another similar compound with a cyclohexane ring, used in medicinal chemistry for its unique biological activities.
Uniqueness
(1R,4r)-4-butoxycyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its butoxy and amine groups provide versatility in chemical synthesis and biological interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
4-butoxycyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h9-10H,2-8,11H2,1H3 |
Clé InChI |
VWXGSRPBFUGHQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


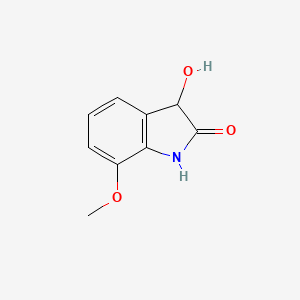
![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)
![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)
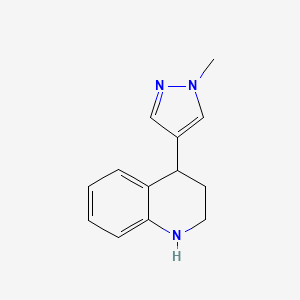
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)
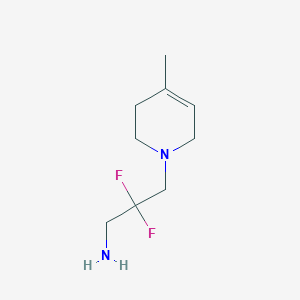
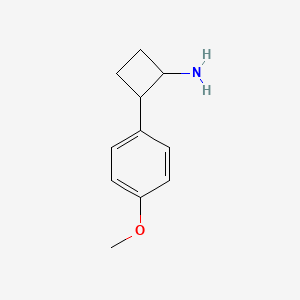
![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
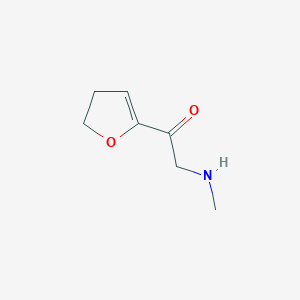


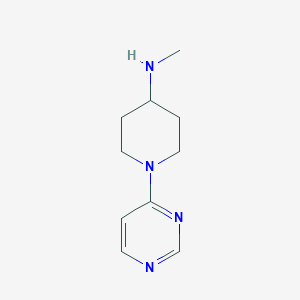
![1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13158923.png)
